Cyclosiversioside F

Übersicht

Beschreibung

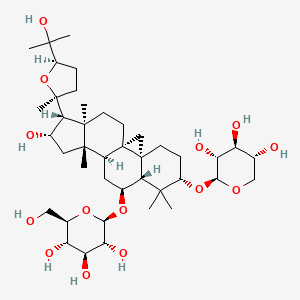

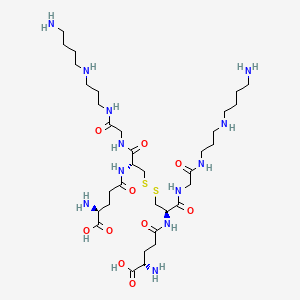

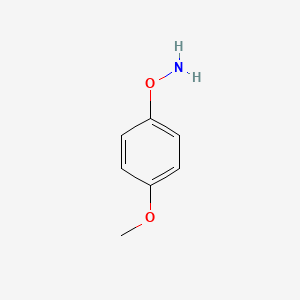

Cyclosiversioside F (CSF) is a paramount multi-functional saponin separated from the roots of the food-medicinal herb Astragali Radix . It possesses a broad spectrum of bioactivities, including lowering blood lipid and glucose, alleviating insulin resistance, relieving adipocytes inflammation, and anti-apoptosis .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Astragaloside A exhibits significant anti-inflammatory properties. It suppresses inflammatory factors, increases T and B lymphocyte proliferation, and inhibits neutrophil adhesion-associated molecules . This makes it a potential therapeutic agent for treating various inflammatory diseases, such as arthritis and bronchitis.

Antioxidative Stress

The compound plays a crucial role in antioxidative stress . It scavenges reactive oxygen species, protects against cellular damage, and regulates mitochondrial gene mutations . This antioxidative capacity is beneficial in preventing and treating diseases related to oxidative stress, including neurodegenerative disorders and cardiovascular diseases.

Neuroprotective Effects

Astragaloside A has shown promising neuroprotective effects . It helps in the treatment of neurological conditions by protecting nerve cells from damage, promoting nerve growth, and improving cognitive functions . Research suggests its application in managing diseases like Alzheimer’s and Parkinson’s.

Antifibrotic Effects

In the realm of fibrotic diseases, Astragaloside A has antifibrotic effects . It can inhibit the proliferation of fibroblasts and the deposition of extracellular matrix proteins , which are key processes in the development of fibrosis. This property is particularly useful in treating liver fibrosis and pulmonary fibrosis.

Antitumor Effects

The antitumor effects of Astragaloside A are notable. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy . Its application in cancer research is vast, with potential use in various types of cancers, including breast and colon cancer.

Cardioprotective Properties

Astragaloside A also possesses cardioprotective properties . It can improve heart function, reduce myocardial ischemia-reperfusion injury, and protect against heart failure . Its therapeutic potential in cardiovascular diseases is significant, offering a complementary approach to traditional treatments.

Renal Protection

Renal protection is another application of Astragaloside A. It has been shown to protect against kidney damage, improve renal function, and has potential in treating chronic kidney disease . Its ability to mitigate the effects of nephrotoxic drugs is also of great interest in pharmacology.

Immunomodulatory Activity

Lastly, Astragaloside A’s immunomodulatory activity is a key area of research. It can enhance immune responses, improve resistance to infections, and has potential applications in immunodeficiency disorders . Its role in boosting the immune system is being explored for therapeutic use in various immune-related conditions.

Wirkmechanismus

Astragaloside A, also known as Astragalin A, Cyclosiversioside F, or Astragaloside-A, is a tetracyclic triterpenoid saponin extracted from the Chinese medicinal herb Astragali . It exhibits various biological activities and serves as a marker for assessing the herb’s quality .

Target of Action

Astragaloside A targets several key genes and proteins in the body. Some of the shared genes include MMP13, NLRP3, TRIM21, GBP1, ADORA2A, PTAFR, TNF, MLNR, IL1B, NFKBIA, ADRB2, and IL6 . These targets play crucial roles in various biological processes, including inflammation, oxidative stress, and apoptosis .

Mode of Action

Astragaloside A interacts with its targets to bring about several changes. For instance, it has been shown to suppress inflammatory factors, increase T and B lymphocyte proliferation, and inhibit neutrophil adhesion-associated molecules . It also attenuates Streptococcus pneumoniae-induced inflammatory damage in alveolar epithelial cells by upregulating mRNA and Bcl-2 protein expression .

Biochemical Pathways

Astragaloside A affects several biochemical pathways. It has been found to inhibit the activation of the NF-κB pathway , a key regulator of immune and inflammatory responses. It also impacts the PI3K/Akt signaling pathway , which plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Pharmacokinetics

Astragaloside A exhibits moderate to fast elimination, with the elimination half-life varying between 34.0 to 131.6 minutes depending on the dose and the sex of the rat . The absolute bioavailability of Astragaloside A after oral administration was found to be 7.4% . It has poor water solubility but is readily soluble in methanol, ethanol, and dimethyl sulfoxide .

Result of Action

The molecular and cellular effects of Astragaloside A’s action are diverse. It has been shown to have anti-inflammatory effects, including suppressing inflammatory factors and increasing T and B lymphocyte proliferation . It also exhibits antioxidative stress effects, including scavenging reactive oxygen species, cellular scorching, and regulating mitochondrial gene mutations . Furthermore, it has neuroprotective effects, antifibrotic effects, and antitumor effects .

Safety and Hazards

Zukünftige Richtungen

The therapeutic potential of Cyclosiversioside F in obesity and relevant disorders has been gradually explored and has become a hot research topic . The aim is to promote the development of Cyclosiversioside F as a functional food and provide references for its clinical application in obesity-related disorders therapy .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25+,26-,27+,28-,29+,30+,31-,32-,33-,34+,37+,38-,39-,40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNWISYXSJWHRY-AUJDEUPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H68O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347884 | |

| Record name | Astragaloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Astramembrannin I | |

CAS RN |

83207-58-3 | |

| Record name | Astragaloside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83207-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astragaloside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083207583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astragaloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASTRAGALOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A592W8XKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

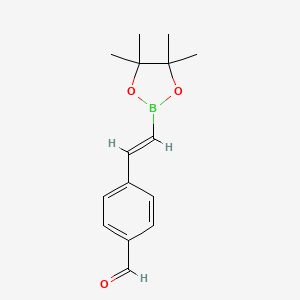

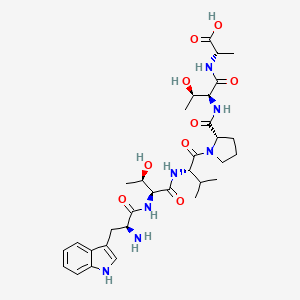

![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B600137.png)

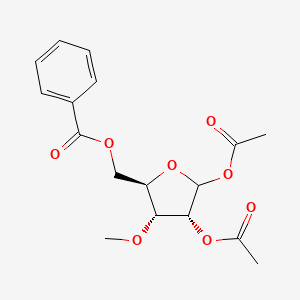

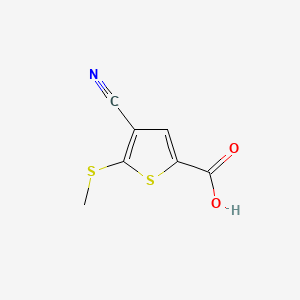

![(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B600155.png)

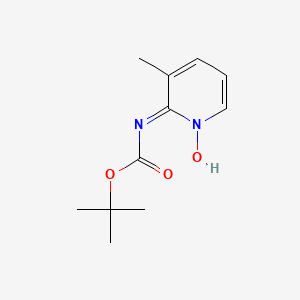

![tert-Butyl [3-(4-aminophenyl)propyl]carbamate](/img/structure/B600159.png)